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Abstract

This technical guide provides a comprehensive overview of the discovery, chemical properties,
and mechanism of action of LY243246, more commonly known as Lometrexol. Lometrexol is a
potent antifolate and a specific inhibitor of glycinamide ribonucleotide formyltransferase
(GARFT), a crucial enzyme in the de novo purine synthesis pathway. This document details the
compound's discovery by Eli Lilly and Company, its key chemical and physical characteristics,
and its biological activity. Detailed experimental protocols for evaluating its cytotoxic effects and
in vivo efficacy are provided, along with visualizations of its mechanism of action and
experimental workflows.

Discovery and Development

Lometrexol (LY243246) was developed by Eli Lilly and Company as part of a research program
focused on novel antifolate compounds that target enzymes other than dihydrofolate reductase
(DHFR), the target of classical antifolates like methotrexate. The primary goal was to identify
inhibitors of de novo purine synthesis, a critical pathway for the proliferation of cancer cells.[1]

The research that led to Lometrexol was part of a broader exploration of antifolates in the
1980s. Scientists at Eli Lilly, in collaboration with academic researchers, synthesized and
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screened a series of compounds for their ability to inhibit key enzymes in the purine
biosynthesis pathway. This effort identified 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF) as
a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[2]

LY243246 is the (6S)-diastereomer of DDATHF. Both the (6R) and (6S) diastereomers were
found to be potent inhibitors of cell growth.[2] Lometrexol entered clinical trials to evaluate its
efficacy as an anticancer agent. However, its development was met with challenges due to
toxicities, which led to further research into optimal dosing schedules and the use of folic acid
supplementation to mitigate side effects.[3][4]

Chemical Properties

Lometrexol is a complex organic molecule with the systematic IUPAC name (2S)-2-[[4-[2-
[(6S)-2-amino-4-0xo0-1,7-dihydropyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic
acid. Its chemical and physical properties are summarized in the table below.

Property Value Reference
Molecular Formula C21H25Ns06 [51[6]
Molecular Weight 443.45 g/mol [2][5]

CAS Number 120408-07-3 N/A
Appearance Crystalline solid [7]

DMSO: 20 mg/mLDMF: 5
Solubility mg/mLDMSO:PBS (pH 7.2) [7]
(2:1): 0.5 mg/mL
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SMILES CCC3=CC=C(C=C3)C(=O)N--  [7]
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Mechanism of Action
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Lometrexol exerts its cytotoxic effects by inhibiting the enzyme glycinamide ribonucleotide
formyltransferase (GARFT). GARFT catalyzes a critical step in the de novo purine synthesis
pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide
ribonucleotide (FGAR), using 10-formyltetrahydrofolate as a cofactor. By competitively
inhibiting GARFT, Lometrexol depletes the intracellular pool of purine nucleotides (adenosine
and guanosine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest
in the S-phase and ultimately apoptosis in rapidly proliferating cells, such as cancer cells.[3][9]

Furthermore, Lometrexol is a substrate for the enzyme folylpolyglutamate synthetase (FPGS).
FPGS adds glutamate residues to Lometrexol, a process known as polyglutamation. The
polyglutamated forms of Lometrexol are more potent inhibitors of GARFT and are retained
within the cell for longer periods, enhancing the drug's cytotoxic activity.[2][9]
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Figure 1: Inhibition of GARFT by Lometrexol in the de novo purine synthesis pathway.

Experimental Protocols
In Vitro Cell Viability (MTT) Assay

This protocol describes the determination of the cytotoxic effects of Lometrexol on cancer cell
lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:
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e Cancer cell line of interest (e.g., CCRF-CEM, HCT116)

o Lometrexol (LY243246)

o Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum
(FBS)

e MTT solution (5 mg/mL in PBS)

e Dimethyl sulfoxide (DMSO)

o 96-well plates

e Multichannel pipette

e Microplate reader

Procedure:

e Cell Seeding:

o Harvest and count cells from a logarithmic phase culture.

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
culture medium.

o Incubate overnight at 37°C in a humidified 5% CO:2 incubator.

e Drug Treatment:

o Prepare a stock solution of Lometrexol in DMSO.

o Perform serial dilutions of Lometrexol in complete culture medium to achieve the desired
final concentrations.

o Remove the medium from the wells and add 100 pL of the medium containing the
Lometrexol dilutions. Include vehicle-only controls.

o |Incubate for 72 hours at 37°C.
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e MTT Addition and Incubation:
o Add 10 pL of MTT solution to each well.
o Incubate for 3-4 hours at 37°C.
e Formazan Solubilization:
o Carefully remove the medium from each well.
o Add 100 pL of DMSO to each well to dissolve the formazan crystals.
o Gently shake the plate for 10 minutes.
o Data Acquisition:
o Measure the absorbance at 570 nm using a microplate reader.
o Calculate the percentage of cell viability relative to the vehicle-treated control cells.

o Plot a dose-response curve and determine the ICso value.
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Figure 2: Experimental workflow for the in vitro cell viability (MTT) assay.
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In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the in vivo antitumor activity of
Lometrexol in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line of interest

Lometrexol (LY243246)

Vehicle for Lometrexol administration

Matrigel (optional)

Calipers

Procedure:

e Cell Implantation:
o Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture.
o Inject 1-10 x 10° cells subcutaneously into the flank of each mouse.

e Tumor Growth and Randomization:

o Monitor tumor growth regularly.

o When tumors reach a volume of 100-200 mm3, randomize the mice into treatment and

control groups.
e Drug Administration:

o Administer Lometrexol to the treatment group via the desired route (e.g., intraperitoneal,
intravenous) at a predetermined dose and schedule.
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o Administer the vehicle to the control group.

e Tumor Measurement and Monitoring:

o Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume
using the formula: (Length x Width2)/2.

o Monitor the body weight and overall health of the mice.

e Study Termination and Analysis:

[¢]

At the end of the study, euthanize the mice.

[¢]

Excise the tumors and measure their weight.

[e]

Perform further analyses as required (e.g., histology, biomarker analysis).

o

Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Enzymatic Assays

Detailed, step-by-step protocols for direct enzymatic inhibition assays of GARFT and FPGS
with Lometrexol are not readily available in the public domain. However, the general principles
of these assays are described below.

GARFT Inhibition Assay

The activity of GARFT can be measured spectrophotometrically by monitoring the formation of
a product that absorbs at a specific wavelength or by using a radiolabeled substrate. A
common method involves using a folate analog that, upon enzymatic reaction, produces a
chromophoric product. The assay would typically involve incubating the purified GARFT
enzyme with its substrates (GAR and a folate cofactor) in the presence and absence of
Lometrexol and measuring the rate of product formation.

Folylpolyglutamate Synthetase (FPGS) Assay

The activity of FPGS is typically determined by measuring the incorporation of radiolabeled
glutamic acid into a folate substrate. The assay involves incubating the FPGS enzyme with a
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folate substrate (in this case, Lometrexol), ATP, and radiolabeled glutamic acid. The reaction is
then stopped, and the polyglutamated product is separated from the unreacted radiolabeled
glutamic acid. The amount of radioactivity incorporated into the product is then quantified to
determine the enzyme's activity.
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Figure 3: Cellular uptake, activation, and mechanism of action of Lometrexol.
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Conclusion

LY243246 (Lometrexol) is a significant second-generation antifolate that specifically targets the
de novo purine synthesis pathway through the inhibition of GARFT. Its discovery and
development have provided valuable insights into the design of targeted cancer therapies. This
technical guide has summarized the key discovery milestones, chemical properties, and
mechanism of action of Lometrexol, and has provided detailed protocols for its preclinical
evaluation. This information serves as a valuable resource for researchers and professionals in
the field of drug discovery and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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